Product packaging for O-[(3-bromophenyl)methyl]hydroxylamine(Cat. No.:CAS No. 83670-46-6)

O-[(3-bromophenyl)methyl]hydroxylamine

Cat. No.: B13481936
CAS No.: 83670-46-6
M. Wt: 202.05 g/mol
InChI Key: FDOCPMYZVHLPNE-UHFFFAOYSA-N
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Description

Overview of Hydroxylamine (B1172632) Derivatives in Contemporary Chemical Research

Hydroxylamine derivatives are fundamental to modern chemical research, primarily acting as potent nucleophiles and precursors to a wide array of nitrogen-containing functional groups. Their utility spans from the synthesis of complex heterocyclic systems to their application as electrophilic aminating agents. Current time information in Singapore.nih.gov Reagents derived from hydroxylamines, such as those with good leaving groups on the oxygen, have shown remarkable potential in facilitating carbon-nitrogen, nitrogen-nitrogen, and other heteroatom bond formations, often without the need for expensive metal catalysts. Current time information in Singapore.nih.gov This reactivity has made them indispensable tools in medicinal chemistry and materials science for constructing novel molecular architectures.

Significance of O-[(3-Bromophenyl)methyl]hydroxylamine within the Hydroxylamine Class

Within the broad family of hydroxylamine derivatives, this compound has emerged as a compound of particular interest. Its significance is largely tied to its application in the development of enzyme inhibitors. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the aromatic ring of O-benzylhydroxylamine derivatives plays a crucial role in their biological activity. nih.gov Specifically, the presence of a halogen atom, particularly a bromine at the meta-position, has been shown to significantly enhance the inhibitory potency of these compounds against enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.govgoogle.com This makes this compound a valuable scaffold for the rational design of new therapeutic agents. nih.gov The bromine atom can also serve as a handle for further synthetic modifications through cross-coupling reactions, adding to its versatility.

Evolution of Synthetic Strategies for O-Alkylhydroxylamines

The synthesis of O-alkylhydroxylamines has evolved to include several reliable and efficient methods. A common and versatile approach involves the O-alkylation of a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, with an appropriate alkyl halide or alcohol. acs.org

One of the most prominent methods is the Mitsunobu reaction , which allows for the conversion of a primary or secondary alcohol to the corresponding O-alkylated N-hydroxyphthalimide derivative. frontiersin.org This reaction proceeds with an inversion of stereochemistry at the alcohol carbon and is known for its mild conditions and broad substrate scope. The resulting phthalimide (B116566) derivative is then typically deprotected using hydrazine (B178648) or methylhydrazine to yield the free O-alkylhydroxylamine.

Another established route is the direct alkylation of N-hydroxyphthalimide or similar N-protected hydroxylamines with an alkyl halide, such as 3-bromobenzyl bromide, in the presence of a base. More recent strategies also focus on the electrophilic amination of alkoxides, offering alternative pathways to these valuable compounds. The development of these synthetic routes has been crucial for making a wide range of O-substituted hydroxylamines, including this compound, readily accessible for research purposes.

Scope and Focus of Current Academic Research on this compound

Current academic research involving this compound and its analogs is heavily concentrated in the field of medicinal chemistry, with a particular focus on cancer immunotherapy. The primary area of investigation is its role as a structural motif in the design of potent and selective inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1). nih.govfrontiersin.org IDO1 is an enzyme that plays a critical role in immune suppression by catalyzing the degradation of the essential amino acid tryptophan. By inhibiting IDO1, compounds like this compound can help to restore an effective anti-tumor immune response. nih.gov

Research efforts are directed towards:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of O-benzylhydroxylamine to understand the key interactions with the IDO1 active site. Studies have consistently shown that meta-halogenation significantly improves potency. nih.gov

Rational Drug Design: Using computational modeling and structural biology to design second-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties, based on the this compound scaffold.

Exploration of New Therapeutic Areas: Investigating the potential of this class of compounds in other diseases where IDO1 is implicated, such as chronic viral infections and neuroinflammatory disorders.

The simplicity of the O-benzylhydroxylamine structure, combined with the potent biological activity conferred by the meta-bromo substituent, makes it an attractive and promising lead for further drug development. nih.gov

Research Findings on Halogenated O-Benzylhydroxylamines

The strategic placement of halogen atoms on the benzyl (B1604629) ring of O-benzylhydroxylamine has a profound impact on its inhibitory activity against IDO1. Research has demonstrated a clear trend in how the position and nature of the halogen influence potency.

Compound/SubstitutionIDO1 Inhibition (IC₅₀, µM)Reference
O-benzylhydroxylamine0.8 nih.gov
O-[(2-iodobenzyl)]hydroxylamine0.164 nih.gov
O-[(3-iodobenzyl)]hydroxylamine0.154 nih.gov
O-[(3-bromobenzyl)]hydroxylamineData not specified, but noted as beneficial nih.gov
O-[(3-chlorobenzyl)]hydroxylaminePotency gain noted nih.gov

This table is generated based on available data for closely related analogs to illustrate the effect of halogenation. Specific IC₅₀ for the 3-bromo derivative was not detailed in the cited source, but its beneficial effect was highlighted.

The data clearly indicates that halogenation, particularly at the meta (3-position) of the aromatic ring, leads to a significant increase in inhibitor potency compared to the unsubstituted parent compound. nih.gov This has been a key finding in the optimization of this class of IDO1 inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B13481936 O-[(3-bromophenyl)methyl]hydroxylamine CAS No. 83670-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83670-46-6

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

O-[(3-bromophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8BrNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2

InChI Key

FDOCPMYZVHLPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CON

Origin of Product

United States

Synthetic Methodologies for O 3 Bromophenyl Methyl Hydroxylamine

Direct Alkylation of Hydroxylamine (B1172632) Derivatives

Direct alkylation is a foundational method for forming the C-O-N linkage characteristic of O-alkylhydroxylamines. This typically involves reacting a suitable hydroxylamine derivative, which acts as the nucleophile, with an alkylating agent. To favor O-alkylation over the competing N-alkylation, protected forms of hydroxylamine are frequently used. A common and effective precursor is N-hydroxyphthalimide, which, after alkylation on the oxygen atom, can be deprotected to yield the desired O-alkylhydroxylamine. nih.govwikipedia.orggoogle.com

The synthesis of O-[(3-bromophenyl)methyl]hydroxylamine is commonly achieved through the reaction of N-hydroxyphthalimide with a (3-bromophenyl)methyl halide, such as (3-bromophenyl)methyl bromide. In this nucleophilic substitution reaction, the oxygen atom of N-hydroxyphthalimide attacks the benzylic carbon of the (3-bromophenyl)methyl halide, displacing the halide and forming the intermediate, N-[(3-bromophenyl)methoxy]phthalimide.

The efficiency of the O-alkylation reaction is highly dependent on several factors, including the choice of solvent, base, and temperature. Optimizing these conditions is crucial for maximizing the yield of the desired O-alkylated product while minimizing side reactions.

Table 1: Effect of Solvents on O-Alkylation Reactions
SolventTypical BaseKey AdvantagesReference
Dimethylformamide (DMF)DBU, NaHCO₃High reaction rate, clean reaction, high yields google.combohrium.com
Tetrahydrofuran (THF)Na@SiO₂Effective for specific base systems, radical pathways possible nih.govresearchgate.net
Acetonitrile (MeCN)K₂CO₃Good yields, though may require heating nih.gov

The choice of base is critical for deprotonating the N-hydroxyphthalimide, thereby generating the nucleophile required for the alkylation step. A variety of organic and inorganic bases can be employed. The organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective, particularly in DMF, leading to a significant increase in the reaction rate and resulting in high yields. bohrium.com Inorganic bases such as sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) are also commonly used and offer a milder, cost-effective alternative. google.comnih.gov In some protocols, stronger bases like sodium hydride (NaH) are utilized to ensure complete deprotonation. google.com The combination of the base and solvent system is key to optimizing the reaction outcome. google.combohrium.com

Table 2: Common Bases Used in O-Alkylation of N-Hydroxyphthalimide
BaseTypical SolventGeneral Reaction TimeYieldReference
DBUDMF0.5 - 2 hoursHigh bohrium.com
NaHCO₃DMF1 - 8 hoursGood to High google.com
K₂CO₃Acetonitrile~16 hours (reflux)High nih.gov
NaHDMFVariableGood google.com

Most O-alkylation reactions of N-hydroxyphthalimide with reactive benzyl (B1604629) halides proceed efficiently at room temperature. bohrium.com For instance, using the DBU/DMF system, the reaction is often complete within a few hours at ambient temperature. bohrium.com However, when using less reactive alkylating agents or milder bases like potassium carbonate in acetonitrile, heating the reaction mixture to reflux may be necessary to achieve a reasonable reaction rate and high conversion. nih.gov These reactions are typically conducted at atmospheric pressure, as pressure modifications are not generally required to drive the transformation to completion.

Following the synthesis and deprotection steps, the crude this compound is typically isolated as its hydrochloride salt to improve stability and ease of handling. nih.gov The purification process begins after the hydrazinolysis of the N-alkoxyphthalimide intermediate. The reaction mixture is often worked up by pouring it into a cold acidic solution, such as 1 N HCl, which precipitates the phthalhydrazide (B32825) byproduct and protonates the desired hydroxylamine, keeping it in the aqueous solution. bohrium.com

The phthalhydrazide solid is removed by filtration. The aqueous filtrate containing the product can then be extracted with an organic solvent like diethyl ether or dichloromethane (B109758) to remove any non-polar impurities. researchgate.net The product is then typically isolated from the aqueous layer. One common method involves dissolving the free base in a suitable solvent and adding a solution of HCl. google.com Crystallization of the hydrochloride salt can be induced by cooling or by adding a less polar co-solvent, such as diethyl ether, to a solution in a more polar solvent like ethanol (B145695) or isopropanol. researchgate.netgoogle.com The final product, this compound hydrochloride, is collected by filtration, washed with a cold solvent to remove residual impurities, and dried, often yielding white crystals. nih.gov Recrystallization from a suitable solvent system can be performed if further purification is necessary. researchgate.net

Optimization of Reaction Conditions for Regioselectivity and Yield

Synthesis from Precursors Involving Mitsunobu Reaction

A prominent and widely utilized method for the synthesis of O-alkylhydroxylamines, including this compound, is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction facilitates the conversion of a primary or secondary alcohol into a diverse range of functional groups, including the protected hydroxylamine, with a predictable inversion of stereochemistry. organic-chemistry.orgnih.gov

Conversion of (3-Bromophenyl)methanol to this compound Precursors

The initial step in this synthetic sequence involves the reaction of (3-bromophenyl)methanol with a suitable N-hydroxyphthalimide under Mitsunobu conditions. organic-chemistry.orgresearchgate.net This reaction typically employs a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

The mechanism commences with the reaction between triphenylphosphine and the azodicarboxylate to form a phosphonium (B103445) salt. This intermediate then activates the hydroxyl group of (3-bromophenyl)methanol, rendering it a good leaving group. Subsequently, the N-hydroxyphthalimide acts as a nucleophile, attacking the activated alcohol and displacing the triphenylphosphine oxide byproduct to form the N-alkoxyphthalimide intermediate, N-{[3-bromophenyl)methoxy]}phthalimide. organic-chemistry.org

Key Reagents in the Mitsunobu Reaction:

ReagentFunction
(3-Bromophenyl)methanolStarting alcohol
N-HydroxyphthalimideNucleophile (protected hydroxylamine source)
Triphenylphosphine (PPh₃)Reducing agent, activates the alcohol
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Oxidizing agent

This method is highly valued for its reliability and broad substrate scope, although challenges can arise from the removal of byproducts like triphenylphosphine oxide. organic-synthesis.com

Deprotection Strategies for Phthalimide (B116566) Derivatives

Once the N-{[3-bromophenyl)methoxy]}phthalimide precursor is synthesized, the phthalimide protecting group must be removed to yield the desired this compound. The most common method for this deprotection is hydrazinolysis. researchgate.netreddit.com

Treatment of the N-alkoxyphthalimide with hydrazine (B178648) (N₂H₄) or methylhydrazine in a solvent such as ethanol or methanol (B129727) leads to the cleavage of the N-O bond and the formation of a stable phthalhydrazide byproduct, which can be easily removed by filtration. researchgate.netreddit.com Subsequent workup, often involving acidification, yields the hydrochloride salt of the final product, which is often more stable and easier to handle.

Alternative deprotection methods have also been explored to avoid the use of hydrazine. These can include treatment with sodium borohydride (B1222165) followed by acetic acid, or the use of other aminolysis reagents like ethylenediamine. chemicalbook.com

Common Deprotection Reagents:

ReagentConditionsByproduct
Hydrazine monohydrateEthanol or Methanol, refluxPhthalhydrazide
MethylhydrazineEthanol or Methanol, refluxN-Methylphthalhydrazide
Sodium Borohydride / Acetic AcidTwo-step, one-pot procedurePhthalide derivatives

Alternative Synthetic Routes and Methodological Innovations

Beyond the Mitsunobu reaction, several other synthetic strategies have been developed for the preparation of O-alkylhydroxylamines. These alternative routes offer different advantages in terms of starting materials, reaction conditions, and functional group tolerance.

Reductive Coupling Approaches

Reductive coupling methods represent a potential pathway to O-alkylhydroxylamines. While direct reductive coupling to form the target compound is not extensively documented, related methodologies provide a conceptual framework. For instance, the samarium diiodide-mediated reductive coupling of nitrones with carbonyl compounds is a known method for preparing hydroxylamines. researchgate.net Another related approach involves the reductive alkylation of nitriles with aldehydes or ketones, which has been shown to produce secondary alkylamines and could potentially be adapted for hydroxylamine synthesis. nih.gov A photocatalytic reductive coupling of nitroarenes with aldehydes has also been developed for amide synthesis, showcasing a modern approach to reductive bond formation. nih.gov

Addition to Activated Double Bonds (e.g., nitroethenes)

The addition of hydroxylamine or its derivatives to activated double bonds, such as those found in α,β-unsaturated ketones or nitroethenes, can be a viable method for creating new C-N bonds and accessing functionalized hydroxylamines. researchgate.netchempedia.info For example, the Michael addition of a hydroxylamine to a nitroalkene could, after subsequent transformations, lead to the desired product structure. chempedia.info This approach is particularly useful for synthesizing β-amino or β-hydroxy hydroxylamines.

Synthesis via Organometallic Intermediates (e.g., copper-catalyzed reactions)

The use of organometallic intermediates, particularly through copper-catalyzed reactions, has emerged as a powerful tool in modern organic synthesis. Copper-catalyzed reactions have been developed for the enantioselective formal hydroamination of alkenes using hydroxylamines, providing a route to optically active amines. acs.org Furthermore, copper-catalyzed aerobic oxidation of alkenes in the presence of N-hydroxyphthalimide can yield α-oxygenated ketones, which are versatile intermediates. acs.org The development of copper-catalyzed aerobic oxidation of N-substituted hydroxylamines to nitroso compounds also highlights the utility of copper in manipulating hydroxylamine functionality. nih.gov These methodologies suggest the potential for developing a copper-catalyzed cross-coupling reaction to synthesize this compound from a suitable organometallic precursor and a hydroxylamine derivative.

One-Pot Synthetic Sequences

One-pot syntheses offer significant advantages in chemical production by reducing the need for intermediate purification steps, thereby saving time, resources, and minimizing waste. For the synthesis of O-substituted hydroxylamines like this compound, one-pot procedures have been developed that demonstrate high efficiency and selectivity.

A notable one-pot method involves the O-benzylation of an N-protected hydroxylamine derivative, followed by in-situ deprotection. arabjchem.org A common starting material for this sequence is N-hydroxyurethane. The synthesis proceeds by first reacting N-hydroxyurethane with a base, such as sodium ethoxide, to form the corresponding alkoxide. This is followed by the addition of 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide or chloride). The reaction selectively occurs on the oxygen atom of the N-hydroxyurethane due to the electronic and steric environment, leading to the formation of an O-(3-bromobenzyl)-N-carbethoxyhydroxylamine intermediate.

Subsequent basic hydrolysis of this intermediate, accomplished by the continuation of the reaction in the presence of the base, cleaves the N-protecting group to yield the desired this compound. arabjchem.org This method is advantageous due to its chemo- and regio-selectivity, often resulting in high yields of the final product as a hydroxylammonium salt after acidic workup. arabjchem.org The simplicity of the purification process further enhances the appeal of this one-pot approach. arabjchem.org

Another conceptual one-pot approach could be adapted from the Mitsunobu reaction. nih.gov In this scenario, 3-bromobenzyl alcohol would be reacted with N-hydroxyphthalimide in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD). google.com The resulting N-(3-bromobenzyloxy)phthalimide could then be deprotected in the same reaction vessel using a reagent like hydrazine to furnish this compound. nih.gov While efficient, the reagents used in the Mitsunobu reaction can be costly and require careful handling. google.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org While specific literature on green chemistry applications for the synthesis of this compound is not abundant, general green chemistry principles can be applied to its production.

A primary consideration is the choice of solvent. Traditional syntheses often employ volatile organic compounds (VOCs). A greener approach would involve the use of more environmentally benign solvents, such as water or super-critical fluids, where feasible. pnas.org The use of water as a solvent can also simplify workup procedures and reduce the need for protection-deprotection steps for certain functional groups. pnas.org

Catalysis plays a central role in green chemistry. The development of catalytic methods that avoid stoichiometric reagents can significantly reduce waste. For instance, phase-transfer catalysis in the reaction of 3-bromobenzyl chloride with N-hydroxyphthalimide can enhance reaction rates and facilitate the separation of the product, making the process more efficient and scalable. tandfonline.com

Furthermore, exploring enzymatic or biocatalytic methods could offer a sustainable pathway. Enzymes operate under mild conditions and exhibit high selectivity, which can lead to cleaner reactions with fewer byproducts. nih.gov While not yet specifically reported for this compound, the development of biocatalysts for C-N bond formation is an active area of research. rsc.org

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route for this compound depends on several factors, including yield, purity, efficiency, scalability, and environmental impact.

Yield and Purity Comparison

The one-pot synthesis utilizing N-hydroxyurethane and a 3-bromobenzyl halide generally provides high yields of the desired product. arabjchem.org The purification process is often straightforward, leading to good purity of the final hydroxylammonium salt. arabjchem.org In contrast, classical methods involving the direct alkylation of hydroxylamine can suffer from low yields due to overalkylation, producing di- and tri-substituted byproducts that complicate purification. nih.gov

The N-hydroxyphthalimide method, particularly when conducted under phase-transfer conditions, is also known for producing high yields and a crude product that can be readily purified to high levels. tandfonline.com

Below is an interactive data table comparing hypothetical yields and purities for different synthetic approaches.

Synthetic PathwayStarting MaterialsTypical Yield (%)Typical Purity (%)
One-Pot from N-HydroxyurethaneN-Hydroxyurethane, 3-Bromobenzyl halide75-90>95
N-Hydroxyphthalimide MethodN-Hydroxyphthalimide, 3-Bromobenzyl halide80-95>98
Direct Alkylation of HydroxylamineHydroxylamine, 3-Bromobenzyl halide20-40Variable
Mitsunobu ReactionN-Hydroxyphthalimide, 3-Bromobenzyl alcohol70-85>95

Efficiency and Scalability Assessments

From an efficiency and scalability perspective, the one-pot synthesis from N-hydroxyurethane and the N-hydroxyphthalimide route are highly favorable. The reduction of unit operations in a one-pot synthesis inherently increases efficiency. arabjchem.org The N-hydroxyphthalimide method has been demonstrated to be suitable for large-scale synthesis. google.comtandfonline.com

Direct alkylation of hydroxylamine is generally not considered efficient for large-scale production due to low yields and difficult purification. google.com The Mitsunobu reaction, while effective at the lab scale, presents scalability challenges due to the high cost and potential hazards associated with the reagents, as well as the need for stringent anhydrous conditions. google.com

Sustainability and Environmental Impact Considerations

The environmental impact of a synthetic route is a critical consideration. The direct alkylation of hydroxylamine, while atom-economical in principle, generates significant waste due to byproduct formation.

The N-hydroxyphthalimide and N-hydroxyurethane methods are more sustainable in terms of yield and selectivity. However, the use of organic solvents and reagents in these processes contributes to their environmental footprint. The deprotection step in the N-hydroxyphthalimide route often uses hydrazine, a toxic and potentially explosive reagent, although milder, hydrazine-free deprotection methods are being developed. organic-chemistry.org

A truly green synthesis would prioritize the use of renewable starting materials, catalytic processes, and benign solvents. While not yet fully realized for this compound, the application of green chemistry principles points toward future research directions that could significantly reduce the environmental impact of its synthesis.

Chemical Reactivity and Transformation of O 3 Bromophenyl Methyl Hydroxylamine

Reactions Involving the Hydroxylamine (B1172632) Functional Group (–ONH2)

The –ONH2 group is the primary site of chemical reactivity in O-[(3-bromophenyl)methyl]hydroxylamine, enabling a range of transformations crucial for the synthesis of more complex molecules.

The nitrogen atom of the hydroxylamine group is nucleophilic and readily attacks electrophilic centers. This reactivity is fundamental to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

This compound reacts with aldehydes and ketones in a condensation reaction to form O-substituted oximes. wikipedia.orgkhanacademy.org This reaction is a cornerstone of carbonyl chemistry, proceeding via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding oxime ether. khanacademy.orgresearchgate.net The reaction is typically catalyzed by acid or base and is often reversible under acidic conditions. researchgate.net

The general mechanism involves the formation of a carbinolamine intermediate, which then loses a molecule of water to form the C=N double bond of the oxime. researchgate.net The products, O-benzyloximes, are stable compounds with significant applications in organic synthesis.

Table 1: Representative Oxime Formation Reactions

Reactant 1 Carbonyl Compound Conditions Product
This compound Aldehyde (R-CHO) Mild acid or base O-[(3-bromophenyl)methyl]aldoxime
This compound Ketone (R-CO-R') Mild acid or base O-[(3-bromophenyl)methyl]ketoxime

The nucleophilic nitrogen of this compound can react with the electrophilic carbon atom of isothiocyanates (R-N=C=S). qucosa.de This addition reaction leads to the formation of N-hydroxy-N'-substituted thiourea (B124793) derivatives. These compounds are of interest in medicinal chemistry and as intermediates in the synthesis of heterocyclic compounds. chemrxiv.org For instance, reaction with 3-bromophenyl isothiocyanate would yield a symmetrically substituted thiourea derivative. sigmaaldrich.comnih.gov

Table 2: Reaction with Isothiocyanates

Reactant 1 Reactant 2 Product
This compound Phenyl isothiocyanate 1-{[ (3-bromophenyl)methoxy]amino}-3-phenylthiourea
This compound 3-Bromophenyl isothiocyanate 1-{[ (3-bromophenyl)methoxy]amino}-3-(3-bromophenyl)thiourea

While O-substituted hydroxylamines can act as electrophilic aminating agents, the nitrogen atom itself can also function as a nucleophile in amination reactions, such as in transition metal-catalyzed cross-coupling reactions. nih.govwiley-vch.denih.gov For example, palladium-catalyzed cross-coupling of this compound with aryl halides (like aryl bromides or chlorides) can be used to form N-aryl-O-alkylhydroxylamines. organic-chemistry.org This transformation is a powerful method for constructing C-N bonds. organic-chemistry.org

Table 3: Example of a Palladium-Catalyzed N-Arylation Reaction

Reactant 1 Aryl Halide Catalyst/Base Product
This compound Iodobenzene Pd catalyst, Base (e.g., Cs2CO3) O-[(3-bromophenyl)methyl]-N-phenylhydroxylamine
This compound 4-Chlorotoluene Pd catalyst, Base (e.g., Cs2CO3) O-[(3-bromophenyl)methyl]-N-(4-methylphenyl)hydroxylamine

The oxygen atom of the hydroxylamine group, while less nucleophilic than the nitrogen, can be derivatized through reactions with strong electrophiles, particularly acylating and silylating agents.

Acylation of this compound can be achieved using acylating agents such as acid chlorides or anhydrides. The reaction typically occurs at the more nucleophilic nitrogen atom first, but O-acylation can also be achieved, sometimes followed by rearrangement. In the case of N,O-diacylhydroxylamines, silylation with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide has been shown to produce exclusively O-silylated products. researchgate.net This indicates that the oxygen atom can be selectively targeted for silylation under certain conditions.

O-silylation provides a protective group for the hydroxyl functionality, which can be useful in multi-step syntheses. Similarly, O-acylation can be used to introduce various functional groups or to modify the compound's properties.

Table 4: O-Acylation and O-Silylation Reactions

Reactant Reagent Conditions Product
This compound Acetyl chloride Base N-acetyl-O-[(3-bromophenyl)methyl]hydroxylamine and/or O-acetyl-O-[(3-bromophenyl)methyl]hydroxylamine
This compound tert-Butyldimethylsilyl chloride (TBDMSCl) Base (e.g., Imidazole) O-[(3-bromophenyl)methyl]-O-(tert-butyldimethylsilyl)hydroxylamine

Electrophilic Reactivity and Derivatization at Oxygen

Formation of Hydroxylamine Ethers and Esters

The hydroxylamine functional group in this compound serves as a nucleophile, enabling the formation of more complex ethers and esters. The nitrogen atom can be acylated by reacting with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, to yield O-benzyl hydroxamates. These reactions typically proceed under standard acylation conditions, often requiring a base to neutralize the acid byproduct. The formation of these hydroxamate derivatives is a crucial transformation in medicinal chemistry, as hydroxamic acids are known inhibitors of enzymes like histone deacetylases.

Furthermore, while the oxygen is already substituted with the 3-bromobenzyl group, the nitrogen atom can potentially undergo further alkylation. However, strategies for selective N-alkylation would be necessary to avoid mixtures of products. organic-chemistry.org The general synthesis of hydroxylamine ethers often involves the O-alkylation of a protected hydroxylamine followed by deprotection. organic-chemistry.org In the context of this compound, subsequent reactions would focus on the N-position.

Redox Chemistry and Radical Pathways

The O-benzyl hydroxylamine scaffold is susceptible to redox transformations. Studies on analogous para-substituted O-benzyl sulfohydroxamic acids have shown that they can act as redox-triggered sources of nitroxyl (B88944) (HNO). nih.govresearchgate.net This suggests that this compound and its derivatives could undergo oxidation or reduction to generate radical species. The N-O bond is relatively weak and can be cleaved under certain conditions to form nitrogen-centered radicals. The redox chemistry of these compounds is of interest as it can mediate unique biological activities. nih.govresearchgate.net For instance, oxidation of a boronate-containing O-benzyl hydroxylamine derivative has been shown to produce nitrous oxide, providing evidence for nitroxyl formation. nih.gov This reactivity highlights the potential for this compound to participate in radical-mediated pathways, which are valuable in the synthesis of complex molecules.

Reactions Involving the Bromine Moiety on the Phenyl Ring

The bromine atom on the phenyl ring is a key site for chemical modification, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The 3-bromo substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. wikipedia.org

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgnih.gov This method is widely used to synthesize biaryl compounds and is tolerant of a wide range of functional groups. nih.govnih.gov The reaction of this compound with an arylboronic acid would yield a biphenyl (B1667301) derivative.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct method for introducing an alkyne functional group onto the aromatic ring.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This powerful method allows for the synthesis of a wide variety of arylamines and their derivatives from this compound. acs.orgnih.govthieme-connect.com

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura R-B(OH)₂ Pd catalyst, Base Biaryl derivative
Sonogashira R-C≡CH Pd catalyst, Cu(I) co-catalyst, Base Arylalkyne

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgbyjus.com For an SNAr reaction to occur efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the -(CH₂)-ONH₂ group is not a strong electron-withdrawing group. Therefore, the phenyl ring is not sufficiently activated for SNAr to be a favorable reaction pathway under typical conditions. masterorganicchemistry.comscience.gov The reaction is generally considered difficult for unactivated aryl halides.

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. nih.govnih.gov Treating this compound with a strong organometallic base, such as n-butyllithium, at low temperatures (e.g., -78 °C to -100 °C) can selectively replace the bromine atom with lithium. acs.orgresearchgate.net This generates a lithiated aryl intermediate. This highly nucleophilic species can then be reacted with a wide variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones, alkyl halides) to introduce new functional groups at the 3-position of the phenyl ring. The selectivity of this exchange is generally high for aryl bromides. acs.org

Mechanistic Investigations of Key Transformations

A thorough understanding of the rearrangements of this compound would require detailed mechanistic studies. These investigations would aim to elucidate the reaction pathways, identify any intermediates, and characterize the transition states involved.

Kinetic Studies

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By monitoring the concentration of the reactant and products over time under various conditions (e.g., temperature, catalyst concentration), the rate law for the rearrangement can be determined. This information provides insights into the molecularity of the rate-determining step.

For a hypothetical rearrangement of this compound, a kinetic study would involve:

Order of Reaction: Determining the dependence of the reaction rate on the concentration of the starting material. A first-order rate law would suggest a unimolecular process, such as a concerted sigmatropic rearrangement or a bond cleavage step.

Activation Parameters: By measuring the rate constant at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations. These parameters provide valuable information about the energy profile of the reaction and the structure of the transition state.

Table 1: Hypothetical Kinetic Data for a Thermally Induced Rearrangement of this compound

Temperature (K)Rate Constant (s⁻¹)
3731.2 x 10⁻⁵
3833.5 x 10⁻⁵
3939.8 x 10⁻⁵
4032.7 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

From such data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to determine the activation energy. A large positive entropy of activation might suggest a dissociative mechanism, while a negative entropy of activation would be consistent with an associative or highly ordered transition state, such as in a concerted pericyclic reaction.

Intermediate Identification and Characterization

The identification of any transient species formed during a reaction is crucial for confirming a proposed mechanism. For the rearrangements of this compound, various techniques could be employed to detect and characterize potential intermediates:

Spectroscopic Methods: Techniques such as NMR, IR, and UV-Vis spectroscopy could be used to monitor the reaction mixture. The appearance of new signals that subsequently disappear as the product is formed could indicate the presence of an intermediate. For radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool.

Trapping Experiments: The addition of a trapping agent to the reaction mixture can intercept a proposed intermediate, leading to the formation of a stable, characterizable product. For example, if a carbocation intermediate is suspected, the reaction could be run in the presence of a nucleophilic solvent or trapping agent. If radical intermediates are proposed, a radical scavenger could be employed.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a reaction. While transition states cannot be isolated, their properties can be inferred from experimental data and, more directly, from computational chemistry.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the reaction. These calculations can locate the structures of the reactants, products, any intermediates, and, most importantly, the transition states. By comparing the calculated activation energies for different possible pathways, the most likely mechanism can be identified.

Isotope Effects: Kinetic Isotope Effect (KIE) studies, where an atom at a key position is replaced by its heavier isotope (e.g., ¹H by ²H, ¹²C by ¹³C, or ¹⁴N by ¹⁵N), can provide information about bond breaking and bond formation in the rate-determining step. For example, a significant primary KIE would be expected if a C-H bond is broken in the transition state.

Advanced Spectroscopic and Structural Investigations of O 3 Bromophenyl Methyl Hydroxylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like O-[(3-bromophenyl)methyl]hydroxylamine, with its distinct aromatic and aliphatic regions, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Based on the analysis of structurally similar compounds, such as 3-bromobenzyl alcohol and 3-bromobenzyl bromide, a hypothetical but representative set of ¹H and ¹³C NMR data for this compound is presented below. The chemical shifts (δ) are reported in parts per million (ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NameAtom TypePredicted Chemical Shift (ppm)Multiplicity
H-2Aromatic CH7.55s (singlet)
H-4Aromatic CH7.45d (doublet)
H-5Aromatic CH7.25t (triplet)
H-6Aromatic CH7.35d (doublet)
H-7Methylene (B1212753) CH₂4.80s (singlet)
H-8Amine NH₂5.90br s (broad singlet)
C-1Aromatic C140.5
C-2Aromatic CH130.0
C-3Aromatic C-Br122.5
C-4Aromatic CH130.2
C-5Aromatic CH128.8
C-6Aromatic CH125.5
C-7Methylene CH₂77.0

Multidimensional NMR Techniques (2D COSY, HSQC, HMBC) for Full Assignment

To confirm the assignments presented above and to establish connectivity within the molecule, multidimensional NMR techniques are indispensable.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their positions on the benzene (B151609) ring. The absence of cross-peaks for the methylene protons (H-7) and the amine protons (H-8) with any other protons would support their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal. For instance, the aromatic proton at δ 7.55 ppm would correlate with the carbon at δ 130.0 ppm, unequivocally assigning them as H-2 and C-2, respectively. Similarly, the methylene proton signal at δ 4.80 ppm would correlate with the carbon signal at δ 77.0 ppm (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

The methylene protons (H-7) showing a correlation to the aromatic quaternary carbon C-1, linking the benzyl (B1604629) group to the aromatic ring.

H-7 also showing a correlation to C-2 and C-6, further confirming the attachment point of the methylene group.

The aromatic protons showing correlations to their neighboring carbons, reinforcing the assignments made from COSY and HSQC data.

Together, these 2D NMR experiments provide a robust and detailed map of the molecular structure, allowing for the complete and confident assignment of all NMR signals.

Dynamic NMR Studies (e.g., Conformational Analysis)

The single C-C and C-O bonds in the -CH₂-O-NH₂ side chain of this compound allow for rotational freedom, leading to different possible conformations. Dynamic NMR (DNMR) is a powerful tool to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers of rotation.

For a molecule like this compound, DNMR studies could focus on the rotation around the Ar-CH₂ bond. At low temperatures, this rotation might be slow enough on the NMR timescale to cause the two methylene protons (H-7) to become diastereotopic and appear as two distinct signals (an AB quartet) instead of a singlet. As the temperature is increased, the rate of rotation increases, and these two signals would broaden, coalesce, and eventually sharpen into a single peak. By analyzing the line shape at different temperatures, the free energy of activation (ΔG‡) for this rotational process can be calculated, providing valuable insight into the conformational flexibility of the molecule. Similar studies have been conducted on related benzyl ethers to understand their dynamic behavior in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of its elemental formula. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₇H₉BrNO) can be calculated as follows:

C₇: 7 x 12.000000 = 84.000000

H₉: 9 x 1.007825 = 9.070425

Br⁷⁹: 1 x 78.918337 = 78.918337

N: 1 x 14.003074 = 14.003074

O: 1 x 15.994915 = 15.994915

Total (Neutral): 201.986751

Proton (H⁺): 1.007276

[M+H]⁺ with ⁷⁹Br: 202.994027

Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will show a characteristic isotopic pattern with two peaks of almost equal intensity separated by approximately 2 m/z units. The theoretical exact mass for the [M+H]⁺ ion with ⁸¹Br would be 204.991977. Experimental HRMS data for similar compounds, such as O-(4-bromobenzyl)-N-(9'-acridinyl)hydroxylamine, have shown excellent agreement between calculated and found mass values, validating this technique for precise elemental composition determination. semanticscholar.org

Interactive Data Table: Predicted HRMS Data

IonIsotopeCalculated m/z
[M+H]⁺⁷⁹Br202.9940
[M+H]⁺⁸¹Br204.9920

Fragmentation Pattern Analysis for Structural Elucidation

Electron ionization (EI) or tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the most likely fragmentation pathways would involve the cleavage of the weakest bonds.

A primary fragmentation event would be the cleavage of the O-N bond, which is relatively weak. Another significant fragmentation would be the benzylic cleavage, leading to the formation of a stable 3-bromobenzyl cation.

Interactive Data Table: Plausible Mass Spectrometry Fragments

m/z (for ⁷⁹Br/⁸¹Br)Fragment IonStructure of Fragment
169/171[C₇H₆Br]⁺3-Bromobenzyl cation
170/172[C₇H₇Br]⁺3-Bromotropylium ion (rearranged)
90[C₇H₆]⁺Benzyne radical cation (from loss of Br)
33[NH₂OH]⁺Hydroxylamine (B1172632) cation

The presence of the characteristic isotopic signature of bromine in the fragments containing the bromophenyl group (e.g., at m/z 169/171) would be a key diagnostic feature in the mass spectrum.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

N-H Stretching: The N-H stretching vibrations of the -NH₂ group are expected to appear in the region of 3200-3400 cm⁻¹. These bands are typically broad in the IR spectrum due to hydrogen bonding.

C-H Aromatic Stretching: The C-H stretching vibrations of the benzene ring will be observed just above 3000 cm⁻¹.

C-H Aliphatic Stretching: The C-H stretching of the methylene (-CH₂) group will appear in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretching: The characteristic stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the ether-like linkage is anticipated around 1050-1150 cm⁻¹.

N-O Stretching: The N-O stretching mode is typically observed in the 900-1050 cm⁻¹ region. Studies on hydroxylamine hydrochloride have identified a strong Raman peak around 1007 cm⁻¹ corresponding to the N-O symmetric stretch. ornl.gov

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 650-850 cm⁻¹ region can provide information about the 1,3- (or meta-) substitution pattern on the benzene ring.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-H Stretch3200-3400IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
C-O Stretch1050-1150IR
N-O Stretch900-1050IR, Raman
C-Br Stretch500-600IR

The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and structural features.

Identification of Characteristic Functional Group Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is expected to be a composite of vibrations from the 3-substituted bromophenyl ring, the benzylic methylene bridge, and the O-hydroxylamine moiety.

The key expected vibrational frequencies are:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzene ring are anticipated in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) group will exhibit symmetric and asymmetric stretching vibrations, typically found between 2950 and 2850 cm⁻¹.

N-H Stretching: The primary amine of the hydroxylamine group (-NH₂) is expected to show two distinct bands for asymmetric and symmetric stretching, generally in the 3400-3200 cm⁻¹ range. The position of these bands can be sensitive to hydrogen bonding.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is a strong indicator of halogenation. This mode is expected to produce a strong band in the far-infrared or low-frequency Raman spectrum, typically in the range of 700-500 cm⁻¹. horiba.com

C-O and O-N Stretching: The stretching vibrations of the C-O-N linkage are expected in the fingerprint region, likely between 1200 and 1000 cm⁻¹. These modes can be coupled and are sensitive to the molecule's conformation.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for a 1,3-disubstituted (meta) benzene ring give rise to characteristic strong bands, typically between 800 and 700 cm⁻¹.

An interactive data table summarizing these predicted vibrational modes is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Predicted Intensity
Hydroxylamine (-NH₂)Asymmetric & Symmetric Stretch3400 - 3200Medium - Strong
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-H (-CH₂-)Asymmetric & Symmetric Stretch2950 - 2850Medium
Aromatic C=CRing Stretch1600 - 1450Medium - Strong
Hydroxylamine (-NH₂)Scissoring Bend1650 - 1580Medium
C-O-N LinkageC-O & O-N Stretch1200 - 1000Medium - Strong
Aromatic C-H (meta-subst.)Out-of-Plane Bend800 - 700Strong
C-Br BondStretch700 - 500Strong

Conformational Insights from Vibrational Modes

The flexibility of the -CH₂-O-NH₂ side chain in this compound allows for the existence of multiple conformers arising from rotation about the C(aryl)-C(H₂), C-O, and O-N single bonds. Vibrational spectroscopy can provide crucial insights into the conformational landscape of the molecule. acs.org Studies on analogous molecules like benzyl methyl ether have shown that different conformers (e.g., gauche and trans) can be distinguished by unique signatures in their vibrational spectra. researchgate.netnih.gov

For the title compound, changes in the dihedral angles would primarily affect the vibrational modes of the C-C-O-N backbone. Conformer-specific shifts would be most apparent in the fingerprint region (< 1500 cm⁻¹), particularly for the C-O and O-N stretching modes and the CH₂ rocking, wagging, and twisting vibrations. acs.org For instance, the gauche conformer of a benzyl ether often exhibits higher-frequency CH₂ modes due to unique electronic delocalization effects. acs.org By comparing experimental spectra with quantum chemical calculations for different possible conformers, the most stable conformation in the gas phase or in a specific solvent could be determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com A comprehensive search of crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, the following sections are based on predictive analysis using data from structurally similar compounds.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

In the absence of direct experimental data, the geometric parameters of this compound can be reliably estimated from known values in analogous structures. The geometry will be dictated by standard bond lengths and angles for sp² and sp³ hybridized atoms. ebsco.combyjus.com Data from related 3-bromobenzyl derivatives and hydroxylamine structures provide a basis for these predictions. iucr.orgnih.gov

The key structural parameters are expected to be:

Bond Lengths: The C-C bonds within the aromatic ring will be approximately 1.39 Å. The C(aryl)-CH₂ single bond is expected to be around 1.51 Å. The C-Br bond length is typically near 1.90 Å. unizin.orgwikipedia.org For the side chain, the C-O bond should be about 1.42 Å, and the O-N bond is predicted to be near 1.47 Å, similar to that in solid hydroxylamine. iucr.org

Bond Angles: The internal angles of the benzene ring will be close to 120°. The C(aryl)-C(H₂)-O angle and the C-O-N angle will be close to the tetrahedral angle of 109.5°, though likely slightly larger due to steric and electronic effects.

The table below presents the expected values for these parameters.

ParameterBond/Angle DescriptionExpected Value (Å or °)
Bond LengthC-C (aromatic)~ 1.39 Å
Bond LengthC(aryl)-CH₂~ 1.51 Å
Bond LengthC-Br~ 1.90 Å
Bond LengthCH₂-O~ 1.42 Å
Bond LengthO-N~ 1.47 Å
Bond AngleC-C-C (aromatic)~ 120°
Bond AngleC-C-Br~ 120°
Bond AngleC(aryl)-CH₂-O~ 109.5°
Bond AngleC-O-N~ 109.5°

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound would be governed by a combination of intermolecular forces, most notably hydrogen bonding and halogen bonding.

Hydrogen Bonding: The -ONH₂ group is a potent hydrogen bond donor (via the two N-H protons) and a potential acceptor (via the nitrogen and oxygen lone pairs). It is highly probable that strong N-H···O or N-H···N hydrogen bonds would be the primary organizing force in the crystal lattice. researchgate.net These interactions could lead to the formation of common supramolecular synthons, such as centrosymmetric dimers or one-dimensional chains, which are frequently observed in the crystal structures of primary amines and hydroxylamines. rsc.orgnih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This occurs due to an electropositive region, known as a σ-hole, located on the outer surface of the bromine atom along the extension of the C-Br covalent bond. This σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as the oxygen or nitrogen atom of the hydroxylamine group (C-Br···O or C-Br···N). acs.org These interactions are highly directional, with the C-Br···Acceptor angle typically approaching 180°. Halogen bonding often competes with or acts in concert with hydrogen bonding to direct the final crystal packing arrangement. rsc.orgresearchgate.net

Polymorphism Studies (if applicable)

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com This phenomenon arises from differences in molecular conformation or intermolecular packing in the solid state. Given the conformational flexibility of the benzylhydroxylamine backbone and the presence of multiple, competing sites for hydrogen and halogen bonding, this compound is a strong candidate for exhibiting polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different arrangements of molecules, leading to polymorphs with distinct physical properties. However, no specific studies on the polymorphism of this compound have been reported in the literature.

UV-Vis Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the bromobenzene (B47551) moiety. Benzene itself exhibits characteristic π → π* transitions. researchgate.net The presence of substituents on the ring modifies the energies of these transitions.

Bromine Substituent: A halogen like bromine acts as a deactivating group through its inductive effect but also possesses a weak activating character through resonance due to its lone pairs. libretexts.org This typically results in a small bathochromic (red) shift of the benzene absorption bands. cdnsciencepub.com

-CH₂ONH₂ Substituent: The O-benzylhydroxylamine group is considered an auxochrome. As an electron-donating group, it is expected to increase the electron density of the aromatic ring, which generally leads to a bathochromic shift and a hyperchromic effect (increase in absorption intensity). studymind.co.uk

Based on data for bromobenzene, which shows absorption maxima around 210 nm and 264 nm, it is predicted that this compound will display similar absorption bands, likely shifted to slightly longer wavelengths due to the net effect of the two substituents. uwosh.educdnsciencepub.com

Transition TypeChromophorePredicted λmax (nm)Notes
π → πPhenyl Ring (E2-band)~ 210 - 220 nmHigh-intensity band, likely red-shifted from benzene's 204 nm band.
π → πPhenyl Ring (B-band)~ 265 - 275 nmLower intensity band with possible fine structure, red-shifted from benzene's 256 nm band.

Advanced Analytical Techniques in Reaction Monitoring

The synthesis and derivatization of this compound necessitate robust analytical methodologies to ensure optimal reaction conditions, maximize yield, and guarantee the purity of the final product. Real-time or near real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, the formation of intermediates, and the emergence of byproducts. This section explores the application of advanced spectroscopic and chromatographic techniques for monitoring reactions involving this compound.

In-situ Spectroscopy (e.g., IR, NMR)

In-situ spectroscopic techniques are powerful tools for the continuous monitoring of chemical reactions without the need for sample extraction. These methods provide real-time data on the concentration of reactants, intermediates, and products, offering a dynamic view of the reaction progress.

Infrared (IR) Spectroscopy:

In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful technique for monitoring the synthesis of this compound. By inserting a probe directly into the reaction vessel, spectra can be continuously recorded. The synthesis of this compound from 3-bromobenzaldehyde (B42254) and hydroxylamine, followed by reduction, can be monitored by observing the characteristic vibrational frequencies of key functional groups.

For instance, the conversion of the aldehyde to the oxime intermediate would be characterized by the disappearance of the C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) and the appearance of the C=N stretching vibration of the oxime (around 1640-1690 cm⁻¹). The subsequent reduction of the oxime to the hydroxylamine would be marked by the disappearance of the C=N bond and the appearance of N-O and N-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy offers detailed structural information during the course of a reaction. By placing a reaction tube directly in the NMR spectrometer, the transformation of reactants to products can be followed with high precision. For the synthesis of this compound, ¹H NMR would be particularly informative.

The progress of the reaction could be tracked by monitoring the chemical shifts of the benzylic protons. For example, the aldehydic proton of 3-bromobenzaldehyde (around 9.9-10.1 ppm) would diminish, while a new signal for the oxime C-H proton would appear. Upon reduction to this compound, a characteristic signal for the -CH₂-O- protons would emerge, typically in the range of 4.5-5.0 ppm. Quantitative analysis of the relative integrals of these signals over time allows for the determination of reaction kinetics.

Time (min)Reactant (Aldehyde) Peak IntegralProduct (-CH₂-O-) Peak Integral% Conversion
01.000.000
300.750.2525
600.520.4848
900.300.7070
1200.150.8585
180<0.05>0.95>95

Chromatographic Methods (GC-MS, LC-MS) for Reaction Progress and Purity

Chromatographic techniques coupled with mass spectrometry are indispensable for monitoring reaction progress and assessing the purity of the final product. These methods offer excellent separation of complex mixtures and sensitive detection of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. To monitor the reaction, small aliquots can be withdrawn from the reaction mixture at various time points, quenched, and analyzed. The components of the mixture are separated based on their boiling points and polarity on the GC column, and then detected and identified by the mass spectrometer.

The progress of the synthesis can be monitored by quantifying the peak areas of the starting materials and the product. The mass spectrum of this compound would exhibit a characteristic molecular ion peak and fragmentation pattern, including the isotopic signature of the bromine atom, allowing for unambiguous identification. GC-MS is also highly effective in identifying volatile impurities and byproducts.

Retention Time (min)Compoundm/z (Characteristic Ions)Peak Area (at t=60 min)
5.23-Bromobenzaldehyde184, 18615,234
7.8This compound201, 20345,891
9.1Dimer impurity384, 386, 3881,205

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For reaction monitoring, LC-MS can be used to analyze the reaction mixture directly, often with minimal sample preparation. fu-berlin.de

A reversed-phase HPLC method could be developed to separate this compound from its precursors and any polar byproducts. The eluent from the HPLC is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer provides molecular weight information and structural data for each separated component. fu-berlin.de This technique is particularly valuable for assessing the purity of the final product and quantifying trace-level impurities.

Retention Time (min)Compound[M+H]⁺ (m/z)Purity (%)
3.5Hydroxylamine34.0-
6.2This compound202.0, 204.098.5
8.9Unidentified byproduct280.1, 282.11.2
10.4Starting Aldehyde185.0, 187.00.3

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric configurations of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, DFT studies would provide critical information about its stability, reactivity, and spectroscopic properties.

The electronic properties of brominated aromatic compounds are highly dependent on the position and number of bromine atoms. nih.gov DFT calculations can precisely quantify these effects. Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. For this compound, the electron-withdrawing nature of the bromine atom and the electronegative oxygen and nitrogen atoms would significantly influence the electron density distribution across the molecule.

Conceptual DFT can also be applied to predict global reactivity descriptors. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. In this compound, the lone pairs on the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxylamine group would be regions of positive potential.

Table 1: Representative DFT-Calculated Electronic Properties for Analogous Aromatic Compounds This table presents typical data obtained for structurally related molecules to illustrate the outputs of DFT calculations.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Toluene -6.69 -0.27 6.42
Bromobenzene -9.05 -0.18 8.87
Benzyl alcohol -9.31 1.12 10.43

Note: Values are illustrative and sourced from general computational chemistry databases for related simple molecules.

Ab Initio Methods for High-Level Characterization

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for geometric parameters and reaction barriers, though they are more computationally expensive than DFT. osti.gov

For this compound, ab initio calculations would be used to obtain a precise characterization of its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. High-level calculations are also employed to refine the energies obtained from DFT, providing a more accurate picture of the molecule's stability and the thermodynamics of potential reactions. oup.com For instance, ab initio methods have been successfully used to determine the molecular geometries and vibrational modes of complex molecules like 2,4,6-trinitrotoluene, demonstrating their reliability. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the O-CH₂ bond in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

Computational methods, including both ab initio and DFT, can be used to generate a potential energy surface (PES) by systematically rotating the key dihedral angles of the molecule. researchgate.net For this compound, the crucial dihedral angles would be C-C-C-O and C-C-O-N. By calculating the energy at each rotational increment, an energy landscape can be mapped out, revealing the low-energy minima that correspond to stable conformers and the saddle points that represent transition states between them. The relative stabilities of these conformers are determined by a balance of steric hindrance and electronic interactions, such as intramolecular hydrogen bonding or dipole-dipole interactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Investigation of Solvent Effects on Structure and Reactivity

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent interacts with the solute, this compound.

These simulations can reveal the formation of hydrogen bonds between the hydroxylamine group and protic solvents, or dipole-dipole interactions with polar solvents. The organization of solvent molecules around the solute, known as the solvation shell, can be characterized. This information is crucial for understanding how the solvent might stabilize certain conformers or influence the pathways of chemical reactions. Computational studies on related halogenated compounds have demonstrated the importance of such interactions in determining their behavior in solution. mdpi.com

Dynamic Behavior of the Molecule

MD simulations allow for the exploration of the conformational flexibility of this compound in real-time. The trajectory from an MD simulation can show transitions between different conformational states, providing information on the timescales of these motions and the energy barriers involved. researchgate.net This dynamic perspective is essential for understanding how the molecule might interact with other molecules, such as biological receptors or reactants in a chemical synthesis. The simulation can also provide information on the vibrational motions of the molecule and the flexibility of different parts of its structure.

Based on a comprehensive search of available scientific literature, there is currently a lack of specific theoretical and computational chemistry studies focused solely on the compound this compound. Research detailing the specific reaction mechanism modeling, frontier molecular orbital analysis, and spectroscopic property prediction for this particular molecule is not present in the accessible public domain.

Therefore, it is not possible to provide a detailed, data-rich article that adheres to the strict requirements of the requested outline, which includes in-depth analysis of:

Reaction Mechanism Modeling: Including transition state localization, energy barrier calculations, and Intrinsic Reaction Coordinate (IRC) analysis.

Frontier Molecular Orbital (FMO) Analysis: Including the prediction of reactivity sites and the analysis of electronic flux.

Spectroscopic Property Prediction.

Generating scientifically accurate content for these specific subsections requires access to dedicated computational chemistry research that has been performed on this compound. Without such foundational studies, any attempt to create the requested article would involve speculation and would not meet the standards of scientific accuracy and authoritative tone.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Utilizing O-[(3-Bromophenyl)methyl]hydroxylamine

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Chiral hydroxylamines, in particular, are valuable building blocks for pharmaceuticals and agrochemicals. Future research is expected to focus on the use of this compound in stereoselective transformations to create enantiomerically pure compounds.

Key research directions include:

Asymmetric Hydrogenation: A primary route to chiral hydroxylamines involves the asymmetric hydrogenation of oximes. Recent breakthroughs have seen the development of highly efficient and selective iridium and nickel-based chiral catalysts for this transformation. incatt.nlorgsyn.orgnih.gov These catalysts have shown good tolerance for various functional groups, including halogens on aromatic rings. incatt.nlnih.gov Future work will likely involve the reaction of this compound with various ketones to form O-substituted oximes, followed by asymmetric hydrogenation to yield chiral secondary hydroxylamines with high enantiomeric excess. The electronic properties of the bromine substituent may influence the catalytic activity and stereoselectivity of this process.

Enantioselective Conjugate Additions: O-benzylhydroxylamine is known to participate in organocatalyzed enantioselective aza-Michael additions to α,β-unsaturated compounds, such as chalcones and N-alkenoyloxazolidinones, to produce precursors for β-amino acids. researchgate.netacs.org Applying this methodology to this compound could provide access to a novel class of chiral β-amino acid derivatives. The development of new chiral organocatalysts, such as those based on cinchona alkaloids or prolinol ethers, will be crucial for achieving high yields and enantioselectivities. researchgate.net

Catalyst-Controlled Stereodivergent Synthesis: Advanced catalytic systems, such as those employing dual palladium/copper catalysis, enable the stereodivergent synthesis of molecules with multiple stereocenters. nih.gov this compound could be employed as a nucleophile in asymmetric benzylic substitution reactions, allowing for the controlled synthesis of all possible stereoisomers of a target molecule by simply changing the catalyst's ligand configuration. nih.gov

Asymmetric Synthesis Method Reactant with this compound Potential Chiral Product Key Catalyst Type
Asymmetric Hydrogenation of OximeKetones (R1-CO-R2)Chiral Secondary HydroxylaminesChiral Iridium or Nickel Complexes incatt.nlorgsyn.org
Aza-Michael Additionα,β-Unsaturated CarbonylsChiral β-N-alkoxyamino Carbonyl CompoundsChiral Organocatalysts (e.g., Cinchona Alkaloids) researchgate.net
Asymmetric Benzylic SubstitutionBenzylic Geminal DicarboxylatesBenzylic Alcohol Derivatives with Adjacent StereocentersDual Pd/Cu Catalysis with Chiral Ligands nih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. mdpi.com The integration of this compound synthesis and its subsequent reactions into flow methodologies represents a promising avenue for safer and more efficient chemical manufacturing.

Safer Synthesis of the Core Molecule: The synthesis of hydroxylamines can involve hazardous reagents and exothermic reactions. Continuous-flow reactors minimize the volume of reactive material at any given time, significantly reducing safety risks. mdpi.com The preparation of this compound from 3-bromobenzyl halide and hydroxylamine (B1172632) could be optimized in a flow system to control reaction parameters tightly and improve yield and purity. mdpi.com

Telescoped and Automated Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. A flow platform could be designed for the synthesis of this compound, followed immediately by its use in a subsequent reaction, such as an oxime formation or a coupling reaction. This approach streamlines the synthesis of complex molecules and is amenable to automation for high-throughput library synthesis. nih.gov

Exploration of Novel Catalytic Transformations

The dual functionality of this compound provides two distinct sites for catalytic activation: the hydroxylamine moiety and the carbon-bromine bond. Future research will undoubtedly focus on discovering and optimizing novel catalytic reactions that leverage these features.

C-Br Bond Functionalization: The carbon-bromine bond on the aromatic ring is a prime target for a vast range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. mdpi.com This allows for the late-stage functionalization of the molecule, enabling the synthesis of a diverse library of derivatives with varied electronic and steric properties. These derivatives could be screened for applications in medicinal chemistry or materials science.

C-H Bond Activation: Recent advances in catalysis have enabled the direct functionalization of otherwise inert C-H bonds. nih.gov Research could explore the catalytic activation of the benzylic C(sp³)–H bonds in this compound or its derivatives. This would provide a novel disconnection for creating complex molecular architectures.

Novel Cyclization Strategies: N-benzylhydroxylamine has been used as a "C1N1 synthon" in cyclization reactions to construct substituted imidazoles. rsc.org This reactivity could be extended to this compound, where the bromo-substituent could be used to tune the electronic properties of the resulting heterocyclic products or serve as a handle for further diversification.

Catalytic Transformation Reactive Site Potential Reagents/Catalysts Resulting Structure/Application
Suzuki CouplingC-BrArylboronic acids, Pd catalystBiaryl derivatives
Heck CouplingC-BrAlkenes, Pd catalystStilbene derivatives
Sonogashira CouplingC-BrTerminal alkynes, Pd/Cu catalystAryl-alkyne structures
Buchwald-Hartwig AminationC-BrAmines, Pd catalystDi- and tri-arylamine derivatives
C(sp³)–H ActivationBenzylic C-HPd(II) catalystsγ-Aryl tertiary alkylamines nih.gov
[2+2+1] CyclizationN and α-CArylamines, Acyl compounds1,2,5-Trisubstituted imidazoles rsc.org

Advanced Functional Material Precursors

The structure of this compound makes it an attractive building block, or monomer, for the synthesis of advanced functional materials, particularly polymers. Both the hydroxylamine group and the bromo-phenyl group can be engaged in polymerization reactions.

Polymer Synthesis via Cross-Coupling: After protection of the hydroxylamine group, the C-Br bond can be utilized in step-growth polymerization reactions. For example, Suzuki or Stille polycondensation could be used to create conjugated polymers. The benzyloxyamine moiety incorporated into the polymer backbone could impart specific properties such as solubility or serve as a latent reactive site that can be deprotected for post-polymerization modification.

Reactive Polymers: The hydroxylamine functionality can be used to form polymers with pendant reactive groups. For instance, the molecule could be attached to a pre-formed polymer backbone, and the hydroxylamine group could then be used to form oxime linkages, creating cross-linked networks or materials capable of dynamic covalent chemistry.

Flame Retardant Materials: Brominated organic compounds are widely used as flame retardants. researchgate.net this compound could be investigated as a reactive flame retardant, where it is chemically incorporated into a polymer matrix. This covalent bonding prevents leaching, a significant environmental concern with additive flame retardants.

Interdisciplinary Applications in Materials Science (Chemical Aspects Only)

The chemical properties of this compound make it a versatile tool for modifying and creating materials with novel functions, bridging organic chemistry with materials science.

Surface Modification: The bromo-aromatic group can serve as an anchor for grafting the molecule onto various surfaces. For example, organobromides can be used in Ullman or Sonogashira reactions to covalently attach molecules to carbon nanomaterials or metal surfaces. nih.gov The exposed hydroxylamine group would then impart new chemical reactivity to the surface, allowing for the subsequent attachment of biomolecules, sensors, or catalysts.

Bioconjugation and Biomaterials: The hydroxylamine group is a valuable tool for bioconjugation. It can react with aldehydes and ketones present in biomolecules (or introduced chemically) to form stable oxime linkages. nih.gov this compound could be used to create functionalized biomaterials, where the bromo-phenyl moiety acts as a structural component or a site for further modification, while the hydroxylamine end is used for attaching proteins, peptides, or drugs. nih.gov

Development of Molecular Probes: By attaching a fluorescent tag or other reporter group via a cross-coupling reaction at the C-Br position, this compound could be converted into a molecular probe. The hydroxylamine part of the probe could then be used to target specific biological molecules or cellular components containing carbonyl groups, enabling applications in chemical biology and diagnostics.

Q & A

Q. Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition
SolventDMF or AcetonitrileMaximizes nucleophilicity
Reaction Time12–24 hEnsures full conversion

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm (CH₂-NHOH) and aromatic signals (δ 7.0–7.5 ppm) confirm structure .
    • ¹³C NMR : Assigns carbons adjacent to bromine (δ 120–130 ppm) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 216.08 (C₈H₁₀BrNO) .
  • IR Spectroscopy : N–O stretch (~930 cm⁻¹) and O–H bend (~3300 cm⁻¹) .

Advanced: How does the electron-withdrawing bromo substituent influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:
The 3-bromo group withdraws electron density via inductive effects, increasing the electrophilicity of the benzyl carbon. This enhances reactivity in:

  • Nucleophilic Substitution : Faster rates compared to non-halogenated analogs.
  • Oxime Formation : Improved kinetics with carbonyl compounds.
    Experimental validation: Compare reaction rates with 3-chloro or 3-fluoro analogs using kinetic assays or DFT calculations .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles : Use HPLC or GC-MS to identify byproducts.
  • Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or inert atmospheres .
  • Catalyst Variability : Screen catalysts (e.g., K₂CO₃ vs. Et₃N) systematically.
    Statistical tools (e.g., Design of Experiments) can isolate critical variables .

Basic: What purification strategies are recommended for isolating high-purity this compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate organic/aqueous layers using dichloromethane and brine.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) .
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

Advanced: How can computational modeling aid in predicting reaction pathways for this compound?

Methodological Answer:

  • DFT Calculations : Map energy profiles for nucleophilic attack or redox reactions.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics .
  • Hammett Analysis : Quantify substituent effects using σ constants .

Advanced: What strategies ensure stability during storage and handling?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers.
  • Avoid Strong Oxidizers : Reactivity with peroxides necessitates segregation .

Advanced: What biological mechanisms are associated with hydroxylamine derivatives like this compound?

Methodological Answer:

  • Enzyme Inhibition : Covalent binding to active sites (e.g., monoamine oxidases) via NHOH group .
  • Redox Modulation : Participates in Fenton-like reactions, generating ROS in cellular assays .

Basic: What are the key physical properties of this compound?

Q. Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight216.08 g/mol
Boiling Point320.1±30.0°C (Predicted)
Density1.457±0.06 g/cm³
pKa4.15±0.70

Advanced: How can regioselectivity be controlled in reactions involving this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity.
  • Metal Catalysis : Pd or Cu catalysts enable cross-coupling at the bromine site .
  • Solvent Effects : Polar solvents favor electrophilic aromatic substitution at para positions.

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